molecular formula C11H15N3O4 B1331011 Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate CAS No. 25693-41-8

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

Cat. No.: B1331011
CAS No.: 25693-41-8
M. Wt: 253.25 g/mol
InChI Key: JUWSURXCRLIMJE-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . It is known for its unique structure, which includes a morpholine ring fused to a pyrimidine ring, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-hydroxy-5-pyrimidinecarboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is unique due to its combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-2-18-10(16)8-7-12-11(13-9(8)15)14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWSURXCRLIMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349843
Record name Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25693-41-8
Record name Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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